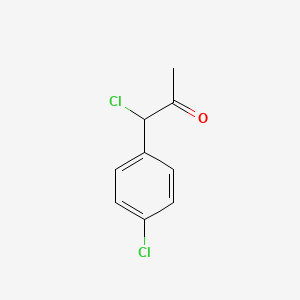
1-Chloro-1-(4-chlorophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(4-chlorophenyl)propan-2-one, also known as 4’-Chloropropiophenone, is an organic compound with the molecular formula C9H9ClO. It is a chlorinated derivative of propiophenone and is characterized by the presence of a chloro group attached to both the phenyl ring and the carbonyl carbon. This compound is of interest due to its applications in organic synthesis and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(4-chlorophenyl)propan-2-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of safer solvents and optimized reaction conditions can further improve the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1-(4-chlorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Reduction: Conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents with controlled addition of oxidizing agents.
Major Products:
Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.
Reduction: Produces 1-(4-chlorophenyl)propan-2-ol.
Oxidation: Results in 1-(4-chlorophenyl)propanoic acid or other oxidized products.
Aplicaciones Científicas De Investigación
1-Chloro-1-(4-chlorophenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Employed in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(4-chlorophenyl)propan-2-one involves its interaction with various molecular targets. The chloro and carbonyl groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential inhibition of enzymes or disruption of cellular processes .
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-2-cyclopropyl-propan-1-one: Shares structural similarities but differs in the presence of a cyclopropyl group.
4-Chloropropiophenone: Lacks the additional chloro group on the carbonyl carbon.
1-(4-Chlorophenyl)-3-(2-methoxyanilino)propan-1-one: Contains a methoxy group and an anilino substituent.
Uniqueness: 1-Chloro-1-(4-chlorophenyl)propan-2-one is unique due to its dual chloro substitution, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Propiedades
Número CAS |
23022-80-2 |
|---|---|
Fórmula molecular |
C9H8Cl2O |
Peso molecular |
203.06 g/mol |
Nombre IUPAC |
1-chloro-1-(4-chlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H8Cl2O/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-5,9H,1H3 |
Clave InChI |
GYFICIDREQOONV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)
![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)
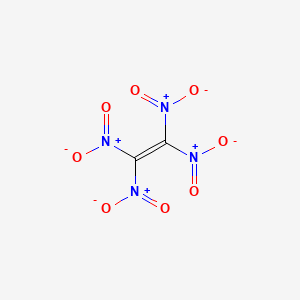
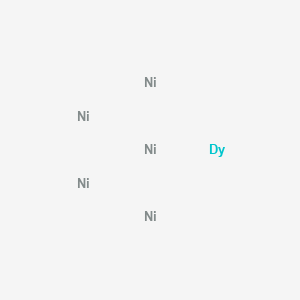
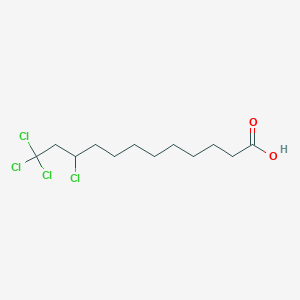
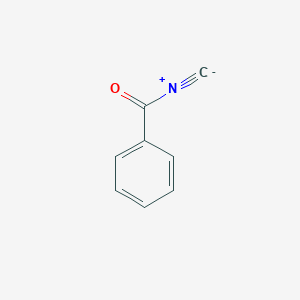
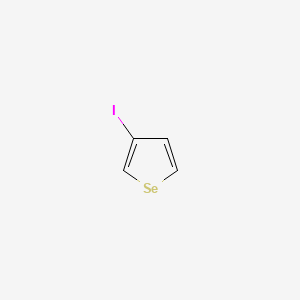

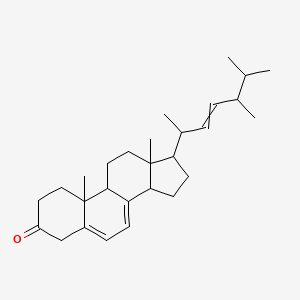

![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14710323.png)

![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)
